molecular formula C22H26N2O2S B585762 ent-Eletriptan-d3 CAS No. 1217698-26-4

ent-Eletriptan-d3

Cat. No. B585762
CAS RN: 1217698-26-4
M. Wt: 385.54
InChI Key: PWVXXGRKLHYWKM-COJYBMMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“ent-Eletriptan-d3” is a biochemical used for proteomics research . It has the molecular formula C22H23D3N2O2S and a molecular weight of 385.54 .


Synthesis Analysis

The synthesis of Eletriptan, which is closely related to ent-Eletriptan-d3, has been described in various patents and applications . One such process involves the acetylation of the indole-nitrogen prior to hydrogenation and later deacetylation to give pure Eletriptan . This process introduced two additional steps into the synthesis which is time-consuming and subsequently costly .


Molecular Structure Analysis

The ent-Eletriptan-d3 molecule contains a total of 56 bonds. There are 30 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 sulfone, 1 Pyrrolidine, and 1 Pyrrole .

Scientific Research Applications

Migraine Treatment Research

“ent-Eletriptan-d3” is used in the research of anti-migraine drugs . Triptans, including eletriptan, have a potential central site of action. However, it was not known to what extent triptans cross the blood–brain barrier (BBB). The research aimed to determine if triptans pass the brain capillary endothelium and investigate the possible underlying mechanisms .

Blood-Brain Barrier Transport Studies

The compound is used in studies investigating the transport of triptans across the blood-brain barrier . The research focused on the involvement of the putative proton-coupled organic cation (H + /OC) antiporter . The study demonstrated that most triptans were able to inhibit uptake of the H + /OC antiporter substrate, pyrilamine, with eletriptan emerging as the strongest inhibitor .

pH-Dependent Uptake Research

Eletriptan, along with almotriptan and sumatriptan, exhibited a pH-dependent uptake into hCMEC/D3 cells . This suggests that the compound could be used in research studying the effects of pH on drug uptake.

Efflux Transporter Interaction Studies

The compound is used in studies investigating interactions with the efflux transporter, P-glycoprotein (P-gp) . The research showed that eletriptan is transported by P-gp, indicating that eletriptan is both a substrate of the H + /OC antiporter and P-gp .

Neurology Research

“ent-Eletriptan-d3” is used in neurology research, particularly in the areas of pain and inflammation . It is part of the Neurology Research Chemicals and Analytical Standards, which are high-quality, certified reference materials .

Drug Formulation Studies

The compound is used in the preparation of instant release buccal films of eletriptan using the solvent casting technique . This research could lead to new methods of drug delivery, particularly for patients who have difficulty swallowing pills.

Mechanism of Action

Target of Action

Ent-Eletriptan-d3, a member of the triptan family, primarily targets the 5-hydroxytryptamine (5-HT) receptors . These receptors include 5-HT1B, 5-HT1D, and 5-HT1F , to which eletriptan binds with high affinity . It also has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and vasoconstriction .

Mode of Action

Eletriptan acts as a selective 5-HT1B/1D receptor agonist . By binding to these receptors, it induces vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation . It also inhibits the activity of the trigeminal nerve . Furthermore, eletriptan is a substrate of the proton-coupled organic cation (H+/OC) antiporter and the efflux transporter, P-glycoprotein (P-gp) .

Biochemical Pathways

The biochemical pathways affected by ent-Eletriptan-d3 involve the H+/OC antiporter and P-gp . These transporters play a role in the uptake of triptans into human brain capillary endothelial cells . The H+/OC antiporter facilitates the uptake of eletriptan into these cells in a pH-dependent manner . On the other hand, P-gp is involved in the efflux of eletriptan .

Pharmacokinetics

The pharmacokinetics of eletriptan are influenced by the presence of a migraine attack . For instance, the time to peak plasma concentration (tmax) doubles during an attack . Additionally, the maximum plasma concentration (Cmax) decreases by 30%, and the area under the curve (AUC) decreases by 28% during a migraine attack .

Result of Action

The action of ent-Eletriptan-d3 results in the inhibition of the uptake of the H+/OC antiporter substrate, pyrilamine . Eletriptan emerges as the strongest inhibitor among triptans . It exhibits a pH-dependent uptake into human brain microvascular endothelial cells . This uptake is saturable, with an apparent Km of 89 ± 38 µM and a Jmax of 2.2 ± 0.7 nmol·min−1·mg protein−1 .

Action Environment

The action of ent-Eletriptan-d3 is influenced by environmental factors such as pH . Its uptake into human brain microvascular endothelial cells is pH-dependent . Moreover, the presence of a migraine attack affects the pharmacokinetics of eletriptan .

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-COJYBMMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675878
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Eletriptan-d3

CAS RN

1217698-26-4
Record name 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.